molecular formula C13H21N3O2S B12007548 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide CAS No. 59528-82-4

4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide

Cat. No.: B12007548
CAS No.: 59528-82-4
M. Wt: 283.39 g/mol
InChI Key: DGLWZXSBTXMOOG-UHFFFAOYSA-N
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Description

4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzene ring substituted with an amino group and a sulfonamide group, which is further linked to an ethylpiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.

    Sulfonation: Aniline is sulfonated to produce 4-aminobenzenesulfonamide.

    Alkylation: The sulfonamide is then alkylated with 1-ethylpiperidine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth by interfering with folate synthesis.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and cell division.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

Uniqueness: 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the ethylpiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.

Properties

CAS No.

59528-82-4

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

4-amino-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H21N3O2S/c1-2-16-9-3-4-12(10-16)15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10,14H2,1H3

InChI Key

DGLWZXSBTXMOOG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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